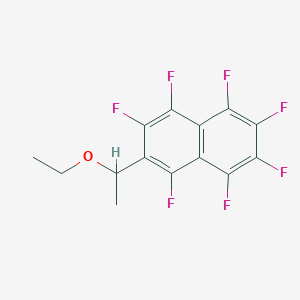
1-(2-Hydroxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one is an organic compound that features a hydroxyphenyl group and a morpholine ring connected by a propenone linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one typically involves the condensation of 2-hydroxyacetophenone with morpholine and an appropriate aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propenone linker can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and reduced propenone derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyphenyl)-3-(piperidin-4-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of morpholine.
1-(2-Hydroxyphenyl)-3-(pyrrolidin-4-yl)prop-2-en-1-one: Contains a pyrrolidine ring instead of morpholine.
1-(2-Hydroxyphenyl)-3-(azepan-4-yl)prop-2-en-1-one: Features an azepane ring instead of morpholine.
Uniqueness
1-(2-Hydroxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88021-76-5 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
1-(2-hydroxyphenyl)-3-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO3/c15-12-4-2-1-3-11(12)13(16)5-6-14-7-9-17-10-8-14/h1-6,15H,7-10H2 |
InChI-Schlüssel |
SLAKBDHQVOYWDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C=CC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)

![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)

![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)


